Pyronaridine Tetraphosphate
Descripción general
Descripción
Pyronaridine Tetraphosphate is an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It is used in combination with artesunate for the treatment of uncomplicated P. falciparum malaria . It also presents a marked antitumor activity and has revealed efficacy for the treatment of other parasitic diseases .
Synthesis Analysis
Two routes to the antimalarial drug Pyronaridine have been described . The first is a linear sequence that includes a two-step, one-pot transformation in an aqueous surfactant medium, leading to an overall yield of 87% . Alternatively, a convergent route utilizes a telescoped three-step sequence involving an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions affording Pyronaridine in 95% overall yield .
Molecular Structure Analysis
Its empirical formula is C29H32ClN5O2, yielding a molecular weight of 518 g/mol . The pyronaridine nucleus is based on mepacrine (a 9-aminoacridine) with the addition of an amodiaquine-like side chain .
Chemical Reactions Analysis
The synthesis of Pyronaridine involves a series of chemical reactions, including a two-step, one-pot transformation in an aqueous surfactant medium . The process also involves an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions .
Physical And Chemical Properties Analysis
Pyronaridine Tetraphosphate is a yellow, odorless powder with a bitter taste . It is administered as pyronaridine tetraphosphate (56.89% base) .
Aplicaciones Científicas De Investigación
Repurposing for Ebola Virus
Pyronaridine tetraphosphate was identified as a potential candidate for treating Ebola virus (EBOV) infections due to its effective antimalarial properties. Studies suggested that pyronaridine could be repurposed as an antiviral, demonstrating promising results against EBOV and potentially acting as an immunomodulator during infection (Lane et al., 2019).
Pharmacokinetic Analysis
Research focused on understanding the absorption, distribution, excretion, and pharmacokinetics of pyronaridine tetraphosphate in Sprague-Dawley rats. The study revealed significant details about the drug's behavior in the body, including its absorption patterns, peak blood concentration times, and predominant excretion through urine. The findings from this study were comparable to those observed in Phase II clinical trials of pyronaridine/artesunate (Pyramax) conducted in Uganda (Park & Pradeep, 2010).
Combination Therapy for Babesiosis
The potential of pyronaridine tetraphosphate in combination therapy was explored in the context of babesiosis treatment. The study highlighted the synergistic effects of pyronaridine when used in combination with other drugs, indicating its enhanced efficacy compared to monotherapies. The research provided insights into optimal combination ratios and their effects on in vitro parasite growth and in vivo models (El-Sayed et al., 2020).
Physicochemical Properties
Understanding the physicochemical properties of pyronaridine is crucial for its formulation and effectiveness as a drug. A study examined these properties, including UV-Vis spectral analysis, solubility in various solvents, and hydrophobicity index determination. The findings provided valuable data for improving the bioavailability of pyronaridine, especially concerning its oral administration (Adegoke, Babalola, Oshitade, & Famuyiwa, 2006).
Direcciones Futuras
Pyronaridine Tetraphosphate has shown promise in the ongoing fight against the SARS-CoV-2 virus responsible for the COVID-19 pandemic . It represents an excellent potential therapeutic candidate for COVID-19 treatment individually, or in combination with other approved antivirals . It also has potential as a therapeutic option for the treatment of highly pathogenic coronaviruses such as SARS-CoV-1, MERS-CoV, and future coronaviruses yet to emerge .
Propiedades
IUPAC Name |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);4*(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUQEKXHQFYULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44ClN5O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998059 | |
Record name | Phosphoric acid--4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one (4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
910.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyronaridine Tetraphosphate | |
CAS RN |
76748-86-2 | |
Record name | Pyronaridine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076748862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one (4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyronaridine tetraphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRONARIDINE TETRAPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T289F9ACO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.